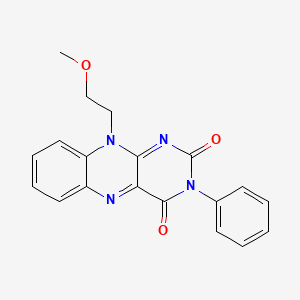

NSC 288387

Description

Properties

CAS No. |

61369-43-5 |

|---|---|

Molecular Formula |

C19H16N4O3 |

Molecular Weight |

348.4 g/mol |

IUPAC Name |

10-(2-methoxyethyl)-3-phenylbenzo[g]pteridine-2,4-dione |

InChI |

InChI=1S/C19H16N4O3/c1-26-12-11-22-15-10-6-5-9-14(15)20-16-17(22)21-19(25)23(18(16)24)13-7-3-2-4-8-13/h2-10H,11-12H2,1H3 |

InChI Key |

VBIVGEJXWFOZBG-UHFFFAOYSA-N |

Canonical SMILES |

COCCN1C2=CC=CC=C2N=C3C1=NC(=O)N(C3=O)C4=CC=CC=C4 |

Origin of Product |

United States |

Foundational & Exploratory

Discovery of NSC 288387: A WWP2 Ubiquitin Ligase Inhibitor from the NCI Diversity Set V

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The E3 ubiquitin ligase WWP2 (WW domain-containing E3 ubiquitin-protein ligase 2) has emerged as a significant target in drug discovery due to its role in various pathological processes, including cancer. WWP2 is a member of the NEDD4-like family of HECT E3 ligases and is known to regulate the stability of several key tumor suppressors and oncoproteins. The discovery of small molecule inhibitors of WWP2 is a critical step towards developing novel therapeutics. This technical guide details the discovery and characterization of NSC 288387, a potent WWP2 inhibitor identified from the National Cancer Institute (NCI) Diversity Set V.

Discovery and Initial Characterization

This compound was identified as an inhibitor of the WWP2 HECT E3 ligase through a screening campaign of the NCI Diversity Set V.[1][2][3] This compound demonstrated inhibitory activity against WWP2 with a half-maximal inhibitory concentration (IC50) in the low micromolar range. The primary mechanism of action of this compound is through its interaction with the HECT (Homologous to the E6AP Carboxyl Terminus) domain of WWP2, the catalytic domain responsible for ubiquitin transfer.[1][2]

Quantitative Data Summary

The inhibitory potency of this compound against WWP2 is summarized in the table below.

| Compound | Target | IC50 (µM) | Screening Library | Reference |

| This compound | WWP2 | 2.3 | NCI Diversity Set V | [1][2] |

Experimental Protocols

The discovery and characterization of this compound involved several key experimental techniques. Detailed methodologies are provided below to facilitate reproducibility and further investigation.

High-Throughput Screening (HTS)

The initial identification of this compound was the result of a high-throughput screen of the NCI Diversity Set V. While the specific primary screening assay details for this exact discovery are not fully available in the provided search results, a common approach for identifying E3 ligase inhibitors involves monitoring the autoubiquitination activity of the enzyme.

ELISA-Based Autoubiquitination Assay

An Enzyme-Linked Immunosorbent Assay (ELISA) was employed as a secondary assay to confirm the inhibitory activity of this compound on WWP2 autoubiquitination.

Principle: This assay measures the amount of ubiquitin that WWP2 covalently attaches to itself. Inhibitors of WWP2 will reduce the level of autoubiquitination.

Protocol:

-

Plate Coating: High-binding 96-well plates are coated with a purified WWP2 HECT domain protein solution (e.g., 1-5 µg/mL in PBS) overnight at 4°C.

-

Washing: Plates are washed three times with wash buffer (e.g., PBS with 0.05% Tween-20).

-

Blocking: Wells are blocked with a blocking buffer (e.g., 5% BSA in PBST) for 1-2 hours at room temperature to prevent non-specific binding.

-

Washing: Plates are washed as described in step 2.

-

Ubiquitination Reaction: The ubiquitination reaction mixture is added to each well. The mixture typically contains:

-

Ubiquitin-activating enzyme (E1)

-

Ubiquitin-conjugating enzyme (E2)

-

Biotinylated-Ubiquitin

-

ATP

-

Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT)

-

This compound at various concentrations (or DMSO as a control).

-

-

Incubation: The plate is incubated at 37°C for 1-2 hours to allow the ubiquitination reaction to proceed.

-

Washing: Plates are washed to remove unreacted components.

-

Detection: Streptavidin-HRP conjugate (diluted in blocking buffer) is added to the wells and incubated for 1 hour at room temperature to bind to the biotinylated ubiquitin attached to the immobilized WWP2.

-

Washing: Plates are washed extensively.

-

Substrate Addition: A colorimetric HRP substrate (e.g., TMB) is added, and the reaction is allowed to develop in the dark.

-

Stopping the Reaction: The reaction is stopped by adding a stop solution (e.g., 2N H2SO4).

-

Data Acquisition: The absorbance is read at 450 nm using a microplate reader. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Differential Scanning Fluorimetry (DSF)

DSF is a biophysical technique used to assess the thermal stability of a protein and can be used to confirm direct binding of a small molecule.

Principle: The binding of a ligand to a protein often leads to an increase in its thermal stability, resulting in a higher melting temperature (Tm). This change in Tm is detected by monitoring the fluorescence of a dye that binds to unfolded proteins.

Protocol:

-

Reaction Setup: In a 96-well or 384-well PCR plate, the following components are mixed:

-

Purified WWP2 HECT domain protein (e.g., 2-5 µM)

-

DSF buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl)

-

A fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange at a 5x final concentration)

-

This compound at various concentrations (or DMSO as a control).

-

-

Thermal Denaturation: The plate is sealed and placed in a real-time PCR instrument. A thermal ramp is applied, typically from 25°C to 95°C with a ramp rate of 0.5-1.0°C/minute.

-

Data Acquisition: Fluorescence is monitored continuously during the temperature ramp.

-

Data Analysis: The melting temperature (Tm) is determined by identifying the inflection point of the fluorescence curve, which corresponds to the temperature at which 50% of the protein is unfolded. The change in Tm (ΔTm) in the presence of this compound is calculated relative to the DMSO control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy techniques, specifically Saturation Transfer Difference (STD) and DEEP-STD NMR, were used to confirm the direct binding of this compound to the WWP2 HECT domain and to map the binding epitope.

Principle:

-

STD NMR: This technique identifies which protons of a small molecule are in close proximity to a large protein. Protons on the ligand that are close to the protein's binding pocket receive saturation transfer from the irradiated protein, resulting in a decrease in their signal intensity.

-

DEEP-STD NMR: This is an extension of STD NMR that provides more detailed information about the chemical environment of the ligand in the binding pocket.

Protocol (General):

-

Sample Preparation: Samples are prepared in a deuterated buffer (e.g., PBS in D2O) containing the purified WWP2 HECT domain (typically in the low µM range) and this compound (in molar excess, e.g., 100-fold).

-

NMR Data Acquisition:

-

A series of 1D 1H NMR spectra are acquired.

-

For STD experiments, a selective saturation pulse is applied at a frequency where only protein resonances absorb (on-resonance) and at a frequency far from any protein or ligand signals (off-resonance).

-

The difference between the off-resonance and on-resonance spectra yields the STD spectrum, showing signals only from the ligand protons that are in close contact with the protein.

-

For DEEP-STD experiments, multiple STD experiments are performed with varying saturation frequencies to probe different regions of the protein surface.

-

-

Data Analysis: The relative intensities of the signals in the STD spectrum reveal which parts of the this compound molecule are most intimately involved in binding to the WWP2 HECT domain.

Signaling Pathways and Experimental Workflows

WWP2 Signaling Pathway

WWP2 plays a crucial role in regulating multiple signaling pathways, primarily through the ubiquitin-mediated degradation of its substrates. Key substrates include the tumor suppressor PTEN and members of the SMAD family of transcription factors. The inhibition of WWP2 by this compound is expected to stabilize these substrates, thereby impacting downstream cellular processes.

Caption: WWP2 signaling pathway and the inhibitory effect of this compound.

Experimental Workflow for this compound Characterization

The logical flow of experiments to identify and validate this compound as a WWP2 inhibitor is depicted below.

Caption: Workflow for the discovery and validation of this compound.

Conclusion

The discovery of this compound from the NCI Diversity Set V represents a significant advancement in the development of small molecule inhibitors for the E3 ubiquitin ligase WWP2. The comprehensive characterization using a suite of biochemical and biophysical assays has confirmed its potency and direct binding to the catalytic HECT domain. This technical guide provides the essential data and detailed methodologies to support further research and development of this compound and other novel WWP2 inhibitors for potential therapeutic applications.

References

In-Depth Technical Guide: The Mechanism of Action of NSC 288387, a Small Molecule Inhibitor of the E3 Ubiquitin Ligase WWP2

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC 288387 is a small molecule compound identified as a potent inhibitor of the HECT E3 ubiquitin ligase WWP2. By directly targeting the catalytic activity of WWP2, this compound disrupts the ubiquitination of key cellular substrates, most notably the tumor suppressor PTEN. This inhibition leads to the stabilization of PTEN and subsequent down-regulation of the pro-survival PI3K/Akt signaling pathway, highlighting its potential as a therapeutic agent in oncology. This guide provides a comprehensive overview of the mechanism of action of this compound, including its inhibitory activity, binding characteristics, and effects on cellular signaling pathways, supported by detailed experimental protocols and data.

Introduction to WWP2 and its Role in Cellular Signaling

WWP2 (WW domain-containing E3 ubiquitin-protein ligase 2) is a member of the NEDD4-like family of HECT E3 ubiquitin ligases. These enzymes play a critical role in the ubiquitin-proteasome system by catalyzing the final step of ubiquitin transfer to substrate proteins, marking them for degradation or altering their function. WWP2 is involved in a multitude of cellular processes and has been implicated in various diseases, including cancer.

One of the most critical substrates of WWP2 is the tumor suppressor protein PTEN (Phosphatase and Tensin homolog). PTEN is a phosphatase that negatively regulates the PI3K/Akt signaling pathway, a key pathway involved in cell growth, proliferation, and survival. By ubiquitinating PTEN, WWP2 promotes its proteasomal degradation, leading to the activation of the PI3K/Akt pathway. Dysregulation of this process is a common feature in many cancers.

This compound: A Direct Inhibitor of WWP2

This compound was identified through high-throughput screening as a small molecule inhibitor of WWP2. It exhibits potent and dose-dependent inhibition of WWP2's catalytic activity.

Inhibitory Activity

The inhibitory potency of this compound against WWP2 was determined using an in vitro ELISA-based autoubiquitination assay. This assay measures the ability of WWP2 to ubiquitinate itself, a characteristic feature of many HECT E3 ligases.

| Compound | Target | IC50 (µM) |

| This compound | WWP2 | 2.3[1] |

Mechanism of Action: Direct Binding to the HECT Domain

The mechanism by which this compound inhibits WWP2 involves direct binding to the enzyme's catalytic HECT (Homologous to the E6AP Carboxyl Terminus) domain. This interaction has been characterized using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and molecular docking studies.

Binding Site Characterization

Saturation Transfer Difference (STD) NMR and Differential Epitope Mapping (DEEP-STD) NMR experiments have been employed to identify the binding epitope of this compound on the WWP2 HECT domain. These studies revealed that this compound binds in a pocket located near the active site cysteine residue, the critical residue for the ubiquitin transfer reaction.

Molecular docking simulations further elucidated the binding mode of this compound within the HECT domain. The lowest energy docking poses show the inhibitor situated in a cavity surrounding the active site cysteine, consistent with its inhibitory function.

Downstream Cellular Effects: PTEN Stabilization and Inhibition of the PI3K/Akt Pathway

By inhibiting WWP2, this compound prevents the ubiquitination and subsequent degradation of its substrate, PTEN. This leads to an accumulation of PTEN within the cell, which in turn enhances its tumor-suppressive function.

Inhibition of PTEN Ubiquitination

In vitro ubiquitination assays have demonstrated that this compound effectively inhibits the WWP2-mediated ubiquitination of PTEN. This effect is observed through a reduction in the appearance of higher molecular weight ubiquitinated PTEN species on a Western blot.

The inhibition of WWP2 by this compound leads to a series of downstream events that ultimately impact cell survival and proliferation.

Experimental Protocols

ELISA-based Autoubiquitination Assay

This assay is used to determine the IC50 value of this compound against WWP2.

Materials:

-

96-well nickel-coated plates

-

His-tagged WWP2 protein

-

His-Uba1 (E1 enzyme)

-

His-UbcH7 (E2 enzyme)

-

FLAG-ubiquitin

-

ATP

-

Assay Buffer: 25 mM Tris pH 8.0, 100 mM NaCl, 4 mM MgCl2

-

Wash Buffer: PBS with 0.05% Tween-20

-

Blocking Buffer: 1% BSA in PBS

-

Anti-FLAG-HRP antibody

-

TMB substrate

-

Stop solution (e.g., 1 M H2SO4)

Procedure:

-

Coat the 96-well nickel-coated plates with His-tagged WWP2 and incubate for 1 hour at room temperature.

-

Wash the wells three times with Wash Buffer.

-

Block the wells with Blocking Buffer for 1 hour at room temperature.

-

Wash the wells three times with Wash Buffer.

-

Prepare a reaction mixture containing His-Uba1, His-UbcH7, FLAG-ubiquitin, and ATP in Assay Buffer.

-

Add this compound at various concentrations to the wells.

-

Initiate the reaction by adding the reaction mixture to the wells.

-

Incubate for 40 minutes at room temperature.

-

Wash the wells three times with Wash Buffer.

-

Add anti-FLAG-HRP antibody and incubate for 1 hour at room temperature.

-

Wash the wells five times with Wash Buffer.

-

Add TMB substrate and incubate until a blue color develops.

-

Stop the reaction by adding the stop solution.

-

Read the absorbance at 450 nm.

-

Calculate the percent inhibition and determine the IC50 value.

In Vitro PTEN Ubiquitination Assay

This assay is used to assess the direct inhibition of WWP2-mediated PTEN ubiquitination by this compound.

Materials:

-

Recombinant GST-PTEN

-

Recombinant WWP2

-

E1 and E2 enzymes (e.g., UBE1 and UbcH5b)

-

Ubiquitin

-

ATP

-

Ubiquitination Buffer: 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT

-

SDS-PAGE gels

-

Western blot apparatus

-

Anti-PTEN antibody

-

Anti-ubiquitin antibody

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Set up the ubiquitination reaction in a microcentrifuge tube containing Ubiquitination Buffer, ATP, ubiquitin, E1, E2, GST-PTEN, and WWP2.

-

In parallel reactions, include a no-inhibitor control and reactions with varying concentrations of this compound.

-

Incubate the reactions at 37°C for 1-2 hours.

-

Stop the reactions by adding SDS-PAGE loading buffer and boiling for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST.

-

Probe the membrane with anti-PTEN or anti-ubiquitin antibody overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using a chemiluminescent substrate.

Conclusion

This compound is a valuable research tool for studying the function of WWP2 and a promising lead compound for the development of novel anti-cancer therapeutics. Its mechanism of action, involving the direct inhibition of the WWP2 HECT domain and subsequent stabilization of the tumor suppressor PTEN, provides a clear rationale for its potential clinical application. The detailed experimental protocols provided in this guide will enable researchers to further investigate the therapeutic potential of this compound and other WWP2 inhibitors.

References

An In-depth Technical Guide to NSC 288387 as a WWP2 HECT E3 Ligase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the small molecule NSC 288387, a known inhibitor of the WW Domain Containing E3 Ubiquitin Protein Ligase 2 (WWP2). WWP2 is a HECT E3 ligase that plays a critical role in various cellular processes, and its dysregulation is implicated in the progression of several cancers through the degradation of key tumor suppressors like PTEN.[1][2][3][4][5][6][7] This document details the quantitative data associated with this compound's inhibitory activity, outlines the experimental protocols for its characterization, and visualizes the relevant biological pathways and experimental workflows.

I. Quantitative Data

This compound was identified as a potent inhibitor of WWP2 from a screen of the National Cancer Institute (NCI) Diversity Set V compound library.[8][9] Its inhibitory activity has been quantified, providing a basis for its further development as a chemical probe and potential therapeutic lead.

| Inhibitor | Target | Inhibitory Concentration (IC50) | Assay Type | Reference |

| This compound | WWP2 | 2.3 µM | ELISA-based autoubiquitination assay | [8][9] |

| Interaction Data | Method | Details | Reference |

| Binding Confirmation | Ligand-based NMR spectroscopy | Confirmed direct binding to WWP2. | [10] |

| Binding Site | Molecular Docking & NMR | Proposed to be in a cavity on the HECT domain near the active site cysteine (C838). | [9][11] |

II. Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. The following protocols are based on established methods for characterizing E3 ligase inhibitors and are tailored to the investigation of this compound's effect on WWP2.

This assay is used to determine the IC50 value of this compound by measuring its effect on the autoubiquitination activity of WWP2.

Materials:

-

Recombinant human E1 activating enzyme (e.g., UBE1)

-

Recombinant human E2 conjugating enzyme (e.g., UbcH5c or UbcH7)

-

Recombinant human WWP2 (full-length or HECT domain)

-

Ubiquitin

-

ATP solution

-

Assay buffer: 40 mM Tris-HCl (pH 7.5), 50 mM NaCl, 5 mM MgCl2, 2 mM DTT[12]

-

This compound (dissolved in DMSO)

-

ELISA plates

-

Antibodies for detection (e.g., anti-ubiquitin and anti-WWP2)

-

Substrate and stop solutions for ELISA

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing E1 enzyme (e.g., 50 nM), E2 enzyme (e.g., 1 µM), and ubiquitin (e.g., 100 µM) in the assay buffer.[12]

-

Inhibitor Addition: Add varying concentrations of this compound (typically in a serial dilution) or DMSO (as a vehicle control) to the wells of an ELISA plate.

-

Enzyme Addition: Add the recombinant WWP2 protein (e.g., 1 µM) to the wells.[12]

-

Initiation of Reaction: Start the ubiquitination reaction by adding ATP (e.g., 5 mM) to each well.[12]

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

ELISA Detection:

-

Coat the ELISA plate with an antibody against WWP2 to capture the enzyme.

-

Wash the plate to remove unbound components.

-

Add a primary antibody that recognizes ubiquitin, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add the appropriate substrate and measure the resulting signal (e.g., absorbance) using a plate reader.

-

-

Data Analysis: The signal is proportional to the extent of WWP2 autoubiquitination. Plot the signal against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

This assay assesses the ability of this compound to inhibit the WWP2-mediated ubiquitination of its substrate, PTEN.

Materials:

-

All components for the autoubiquitination assay (E1, E2, WWP2, Ubiquitin, ATP, assay buffer)

-

Recombinant GST-tagged PTEN[13]

-

This compound

-

SDS-PAGE gels

-

Western blotting apparatus and reagents

-

Anti-GST and anti-His antibodies[10]

Procedure:

-

Reaction Setup: Combine E1 enzyme, E2 enzyme, ubiquitin, and recombinant WWP2 in the assay buffer.

-

Substrate and Inhibitor: Add recombinant GST-PTEN to the reaction mixture.[13] Then, add either this compound at a specific concentration or DMSO as a control.

-

Initiation and Incubation: Initiate the reaction with ATP and incubate at 30°C.[12]

-

Quenching: Stop the reaction at various time points by adding SDS loading dye and boiling the samples for 5 minutes.[12]

-

Analysis:

-

Separate the reaction products by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose membrane.

-

Probe the membrane with an anti-GST antibody to detect ubiquitinated forms of PTEN, which will appear as a ladder of higher molecular weight bands. An anti-His antibody can be used to detect ubiquitinated WWP2.[10]

-

DSF is used to confirm the direct binding of this compound to WWP2 by measuring the change in the protein's thermal stability upon ligand binding.

Materials:

-

Purified WWP2 protein

-

DSF buffer (e.g., HEPES-buffered saline)

-

SYPRO Orange dye (or other suitable fluorescent dye)

-

This compound

-

Real-time PCR instrument capable of thermal ramping

Procedure:

-

Sample Preparation: In the wells of a PCR plate, mix the purified WWP2 protein with the SYPRO Orange dye in the DSF buffer.

-

Ligand Addition: Add this compound or DMSO to the wells.

-

Thermal Melt: Place the plate in a real-time PCR instrument and apply a thermal gradient (e.g., from 25°C to 95°C with a ramp rate of 1°C/minute).

-

Fluorescence Monitoring: Monitor the fluorescence of the SYPRO Orange dye as the temperature increases. The dye fluoresces when it binds to the hydrophobic regions of the protein that are exposed upon unfolding.

-

Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the sigmoidal melting curve. A shift in the Tm (ΔTm) in the presence of this compound compared to the DMSO control indicates direct binding.

These NMR techniques are employed to confirm binding and to map the binding epitope of this compound on the WWP2 HECT domain.

Materials:

-

Purified WWP2 HECT domain

-

This compound

-

NMR buffer (e.g., deuterated phosphate buffer)

-

NMR spectrometer

Procedure:

-

Sample Preparation: Prepare a sample containing the WWP2 HECT domain and this compound in the NMR buffer.

-

STD NMR Experiment:

-

Acquire a reference 1D ¹H NMR spectrum of the ligand.

-

Selectively saturate a region of the protein's proton spectrum where there are no ligand signals.

-

Through the Nuclear Overhauser Effect (NOE), this saturation will be transferred to the protons of the ligand that are in close contact with the protein.

-

The difference between the saturated and reference spectra reveals the signals of the ligand protons that are part of the binding epitope.

-

-

DEEP-STD NMR Experiment: This is an extension of the STD NMR experiment that can provide more detailed information about the nature of the protein residues in the binding pocket by using different irradiation frequencies or solvent conditions.[14][15]

-

Data Analysis: The relative intensities of the signals in the STD spectrum indicate which parts of the this compound molecule are in closest proximity to the WWP2 HECT domain upon binding.[11]

III. Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway involving WWP2 and the experimental workflows for characterizing this compound.

Caption: WWP2-PTEN-AKT signaling pathway and the inhibitory effect of this compound.

Caption: Workflow for the identification and characterization of this compound.

Caption: Mechanism of action for this compound as a WWP2 inhibitor.

References

- 1. WWP2 is a physiological ubiquitin ligase for phosphatase and tensin homolog (PTEN) in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WWP2 is an E3 ubiquitin ligase for PTEN - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WWP2 drives the progression of gastric cancer by facilitating the ubiquitination and degradation of LATS1 protein - ProQuest [proquest.com]

- 4. WWP2 is overexpressed in human oral cancer, determining tumor size and poor prognosis in patients: downregulation of WWP2 inhibits the AKT signaling and tumor growth in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WWP2 is an E3 ubiquitin ligase for PTEN - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. WWP2 is a physiological ubiquitin ligase for phosphatase and tensin homolog (PTEN) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. WWP2 ubiquitin ligase and it’s isoforms: new biological insight and promising disease targets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Screening for E3-Ubiquitin ligase inhibitors: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Expanding the inhibitor space of the WWP1 and WWP2 HECT E3 ligases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Enzymatic Analysis of PTEN Ubiquitylation by WWP2 and NEDD4-1 E3 Ligases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

In-Depth Technical Guide: NSC 288387 as an Inhibitor of the WWP2 E3 Ubiquitin Ligase

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the inhibitory activity of the compound NSC 288387 against the E3 ubiquitin ligase WWP2. It includes quantitative data, detailed experimental methodologies, and visualizations of the relevant biological pathways and experimental workflows.

Core Finding: IC50 Value of this compound for WWP2 Inhibition

This compound has been identified as an inhibitor of the WWP2 E3 ubiquitin ligase. The half-maximal inhibitory concentration (IC50) was determined through a screen of the National Cancer Institute (NCI) Diversity Set V compound library.[1]

Quantitative Data Summary

The inhibitory potency of this compound against WWP2 is summarized in the table below.

| Compound | Target | IC50 Value | Assay Type | Source |

| This compound | WWP2 | 2.3 µM | ELISA-based autoubiquitination assay | Watt et al. (2018)[1][2] |

Experimental Protocol: ELISA-Based Autoubiquitination Assay

The IC50 value of this compound was determined using an in vitro enzyme-linked immunosorbent (ELISA)-based autoubiquitination assay. This method measures the ability of WWP2 to ubiquitinate itself, a process that can be inhibited by small molecules. The binding of this compound to WWP2 was further confirmed using ligand-based Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3]

Materials

-

Recombinant WWP2 enzyme

-

Ubiquitin-activating enzyme (E1)

-

Ubiquitin-conjugating enzyme (E2)

-

Biotinylated Ubiquitin

-

Assay buffer (e.g., Tris-HCl, pH 7.5, containing MgCl2, ATP, and DTT)

-

This compound (or other test compounds) dissolved in DMSO

-

Streptavidin-coated microplates

-

Wash buffer (e.g., PBS with Tween-20)

-

Blocking buffer (e.g., BSA in wash buffer)

-

HRP-conjugated anti-ubiquitin antibody

-

TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

-

Stop solution (e.g., sulfuric acid)

-

Plate reader

Procedure

-

Enzyme Immobilization: Recombinant WWP2 is coated onto the wells of a microplate.

-

Blocking: The wells are blocked to prevent non-specific binding.

-

Ubiquitination Reaction: The ubiquitination reaction mixture, containing E1, E2, biotinylated ubiquitin, and ATP in assay buffer, is added to the wells.

-

Inhibitor Addition: this compound, at varying concentrations, is added to the reaction mixture. A DMSO control (vehicle) is also included.

-

Incubation: The plate is incubated to allow the autoubiquitination reaction to proceed.

-

Washing: The wells are washed to remove unbound reagents.

-

Detection: Streptavidin-HRP conjugate is added to the wells, which binds to the biotinylated ubiquitin attached to WWP2.

-

Substrate Addition: After another wash step, TMB substrate is added, and the color is allowed to develop.

-

Stopping the Reaction: The reaction is stopped by adding a stop solution.

-

Data Acquisition: The absorbance is read at 450 nm using a plate reader.

-

Data Analysis: The percentage of inhibition is calculated for each concentration of this compound relative to the DMSO control. The IC50 value is then determined by fitting the dose-response data to a suitable sigmoidal curve.

Experimental Workflow Diagram

Caption: Workflow for the ELISA-based WWP2 autoubiquitination inhibition assay.

WWP2 Signaling Pathways

WWP2 is a HECT domain E3 ubiquitin ligase that plays a role in several key signaling pathways, notably the Transforming Growth Factor-β (TGF-β) and the PTEN/AKT pathways. Its dysregulation has been implicated in cancer.

TGF-β Signaling Pathway

WWP2 can interact with Smad proteins, which are key mediators of TGF-β signaling. By regulating Smad protein stability and function, WWP2 can influence cellular processes such as cell growth, differentiation, and epithelial-mesenchymal transition (EMT).

Caption: Simplified TGF-β signaling pathway showing the role of WWP2.

PTEN/AKT Signaling Pathway

WWP2 has been shown to polyubiquitinate the tumor suppressor PTEN, leading to its proteasomal degradation. The degradation of PTEN results in the activation of the pro-survival PI3K/AKT signaling pathway.

Caption: The PTEN/AKT signaling pathway and the inhibitory role of this compound on WWP2.

References

The Dual Inhibitory Profile of NSC 288387: A Structural and Mechanistic Overview

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

NSC 288387 has emerged as a noteworthy small molecule inhibitor, demonstrating a unique polypharmacological profile by targeting two distinct and critical classes of enzymes: the flavivirus NS5 methyltransferase (MTase) and the human HECT E3 ubiquitin ligase WWP2. Its ability to inhibit viral replication and interfere with cellular protein degradation pathways makes it a compelling subject of study for both infectious diseases and oncology. This technical guide provides a comprehensive analysis of the structure-activity relationship of this compound, based on currently available data, details the experimental protocols used for its characterization, and visualizes its mechanisms of action through signaling pathway diagrams. While extensive structure-activity relationship (SAR) studies on a wide range of this compound analogs are not yet publicly available, this guide consolidates the existing quantitative data for the parent compound and lays the groundwork for future analog design and optimization efforts.

Data Presentation: Quantitative Analysis of this compound Inhibition

The inhibitory activity of this compound has been quantified against several targets, providing valuable insights into its potency and selectivity. The following tables summarize the key in vitro and cell-based assay data.

Table 1: Inhibitory Activity of this compound against Flavivirus NS5 Methyltransferases

| Virus Target | Assay Type | Parameter | Value (µM) | Citation |

| Dengue Virus 3 (DENV3) | Direct Binding (MST) | KD | 3.2 | [1] |

| West Nile Virus (WNV) | N7-MTase Inhibition (TLC) | IC50 | 1.6 | [1] |

| Zika Virus (ZIKV) | Antiviral (Plaque Reduction) | EC50 | 0.2 | [1] |

| Dengue Virus 2 (DENV2) | Antiviral (Replicon) | EC50 | 11.4 | [1] |

Table 2: Inhibitory Activity of this compound against Human E3 Ubiquitin Ligases and Off-Target Methyltransferase

| Target | Assay Type | Parameter | Value (µM) | Citation |

| WWP2 | Ubiquitination Assay | IC50 | 2.3 | [2] |

| Human RNMT (hRNMT) | FP-based Inhibition | IC50 | 35.5 | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections describe the key experimental protocols used to evaluate the activity of this compound.

Flavivirus NS5 Methyltransferase Inhibition Assay (TLC-based)

This assay is designed to measure the N7-methylation activity of the viral NS5 methyltransferase.

-

Reaction Mixture Preparation: A reaction mixture is prepared containing a G*pppA-RNA substrate, S-adenosyl-L-[methyl-3H]methionine ([3H]SAM) as a methyl donor, and the recombinant flavivirus NS5 MTase enzyme in a suitable reaction buffer.

-

Compound Incubation: Varying concentrations of this compound are added to the reaction mixture and incubated to allow for potential inhibition of the enzyme.

-

Reaction Initiation and Quenching: The enzymatic reaction is initiated and allowed to proceed for a defined period at an optimal temperature. The reaction is then terminated.

-

Nuclease P1 Digestion: The RNA is digested with nuclease P1 to release the cap structure (m7G*pppA).

-

Thin-Layer Chromatography (TLC): The digested products are spotted onto a TLC plate, which is then developed in a specific solvent system to separate the methylated (m7GpppA) and unmethylated (GpppA) cap structures.

-

Quantification: The TLC plate is exposed to a phosphor screen, and the radioactivity of the spots corresponding to the methylated and unmethylated products is quantified. The percentage of inhibition is calculated relative to a control reaction without the inhibitor, and the IC50 value is determined by fitting the data to a dose-response curve.[1]

WWP2 Autoubiquitination Assay (ELISA-based)

This assay quantifies the E3 ubiquitin ligase activity of WWP2 through its ability to autoubiquitinate.

-

Plate Coating: A 96-well plate is coated with an anti-His antibody.

-

Enzyme and Substrate Addition: Recombinant His-tagged WWP2 is added to the wells, followed by the addition of E1 activating enzyme, E2 conjugating enzyme (such as UbcH5b), biotinylated ubiquitin, and ATP in a reaction buffer.

-

Inhibitor Treatment: this compound at various concentrations is added to the wells. A control with no inhibitor is included.

-

Ubiquitination Reaction: The plate is incubated to allow the ubiquitination reaction to proceed.

-

Detection: The reaction is stopped, and the plate is washed. Streptavidin-horseradish peroxidase (HRP) is added to bind to the biotinylated ubiquitin that has been attached to WWP2.

-

Signal Generation and Measurement: After another wash step, a colorimetric HRP substrate is added, and the reaction is allowed to develop. The reaction is stopped with an acid solution, and the absorbance is read at a specific wavelength.

-

Data Analysis: The percentage of inhibition is calculated based on the reduction in signal compared to the control. The IC50 value is determined from a dose-response curve.

Microscale Thermophoresis (MST) for Direct Binding Analysis

MST is employed to quantify the direct binding affinity between this compound and its target protein.

-

Protein Labeling: The target protein (e.g., DENV3 NS5 MTase) is fluorescently labeled.

-

Serial Dilution: A serial dilution of the ligand (this compound) is prepared.

-

Incubation: The labeled protein is mixed with the different concentrations of the ligand and incubated to reach binding equilibrium.

-

MST Measurement: The samples are loaded into capillaries, and the MST instrument measures the movement of the fluorescently labeled protein along a microscopic temperature gradient. The change in thermophoresis is dependent on the binding state of the protein.

-

Data Analysis: The change in the normalized fluorescence is plotted against the logarithm of the ligand concentration. The binding affinity (KD) is determined by fitting the data to a binding curve.[1]

Signaling Pathways and Mechanisms of Action

The inhibitory activities of this compound have significant implications for distinct biological pathways. The following diagrams, generated using the DOT language, illustrate these pathways and the putative points of intervention by this compound.

Flavivirus Replication and NS5 Methyltransferase Inhibition

The NS5 protein of flaviviruses is a crucial enzyme for viral replication. Its N-terminal domain possesses methyltransferase activity, which is essential for capping the 5' end of the viral RNA. This cap structure is vital for RNA stability and translation, and for evading the host's innate immune response. This compound is proposed to bind to the S-adenosyl methionine (SAM) binding pocket of the NS5 MTase, thereby preventing the methylation of the viral RNA cap.

WWP2-Mediated Ubiquitination Pathway

WWP2 is a HECT E3 ubiquitin ligase that plays a role in the ubiquitin-proteasome system, which is responsible for the degradation of a wide range of cellular proteins. WWP2 targets specific substrate proteins for ubiquitination, marking them for degradation by the proteasome. By inhibiting WWP2, this compound can prevent the degradation of its target proteins, thereby modulating various cellular processes.

Conclusion and Future Directions

This compound stands out as a dual inhibitor with potential applications in virology and oncology. The available data confirm its low micromolar activity against both flavivirus NS5 MTase and the human E3 ligase WWP2. While the current body of literature provides a solid foundation for understanding the activity of this compound, a comprehensive structure-activity relationship study of its analogs is a critical next step. Future research should focus on the synthesis and evaluation of a library of this compound derivatives to elucidate the key structural motifs responsible for its dual activity and to potentially develop more potent and selective inhibitors for each target class. Such studies, guided by the experimental protocols and mechanistic understanding outlined in this guide, will be instrumental in advancing this compound from a promising chemical probe to a lead compound for therapeutic development.

References

The Role of WWP2 in Cancer Progression and PTEN Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The E3 ubiquitin ligase WWP2 (WW domain-containing E3 ubiquitin protein ligase 2) has emerged as a critical regulator of tumorigenesis. Its oncogenic functions are, in significant part, attributed to its role in the post-translational modification of the tumor suppressor PTEN (Phosphatase and Tensin Homolog). This technical guide provides an in-depth overview of the WWP2-PTEN axis in cancer, summarizing key quantitative data, detailing experimental protocols for studying this interaction, and visualizing the associated signaling pathways and experimental workflows.

Introduction: WWP2 as a Key Player in Cancer

WWP2 is a member of the NEDD4-like family of HECT E3 ubiquitin ligases.[1][2] These enzymes play a pivotal role in the ubiquitin-proteasome system, which governs protein turnover and stability. By attaching ubiquitin moieties to substrate proteins, E3 ligases can mark them for degradation by the proteasome, thereby regulating a vast array of cellular processes.

Accumulating evidence highlights the overexpression of WWP2 in a variety of human cancers, where it often correlates with poor prognosis and advanced tumor stage.[3][4] Its oncogenic activity is linked to its ability to target and degrade several tumor suppressor proteins, with PTEN being a primary and well-documented substrate.[5][6]

The WWP2-PTEN Signaling Axis

PTEN is a potent tumor suppressor that is frequently mutated or deleted in numerous human cancers.[1] It functions as a lipid phosphatase, antagonizing the PI3K/AKT signaling pathway, a critical cascade that promotes cell growth, proliferation, and survival.[5] By dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3), PTEN effectively shuts down this pro-tumorigenic pathway.

WWP2 directly interacts with and ubiquitinates PTEN, leading to its proteasomal degradation.[5][7] This action effectively removes the "brakes" on the PI3K/AKT pathway, resulting in its constitutive activation and the subsequent promotion of cancer cell proliferation, survival, and tumor growth.[3][5]

Signaling Pathway Diagram

Caption: WWP2-mediated ubiquitination and degradation of PTEN leads to the activation of the PI3K/AKT signaling pathway.

Quantitative Data on WWP2 in Cancer

The following tables summarize quantitative data from various studies, highlighting the significance of WWP2 in cancer progression.

WWP2 Expression in Human Cancers

| Cancer Type | Method | Comparison | Fold Change / Score | p-value | Reference |

| Oral Squamous Cell Carcinoma (OSCC) | IHC | Tumor vs. Normal | Median IHC score: 150.6 vs. 93.5 | < 0.01 | [3] |

| Liver Cancer | qRT-PCR | Tumor vs. Normal | Significantly higher in tumor | Not specified | [8] |

| Glioma | Western Blot | Tumor vs. Normal | Significantly higher in tumor | < 0.05 | [4] |

| Acute Lymphoblastic Leukemia (ALL) | qRT-PCR | Newly Diagnosed vs. Normal | 0.1405 ± 0.1609 vs. 0.0099 ± 0.0092 | Not specified | [9] |

Effects of WWP2 Knockdown on Cancer Cell Phenotypes

| Cell Line | Cancer Type | Assay | Effect of WWP2 Knockdown | Quantitative Change | p-value | Reference |

| DU145 | Prostate Cancer | Apoptosis (Annexin V) | Increased apoptosis | ~2.5-fold increase with doxorubicin | < 0.01 | [5] |

| Huh7 | Liver Cancer | Apoptosis (Flow Cytometry) | Increased apoptosis | >8.0-fold increase | < 0.01 | [10] |

| BEL-7404 | Liver Cancer | Apoptosis (Flow Cytometry) | Increased apoptosis | >9.0-fold increase | < 0.01 | [10] |

| Huh7 | Liver Cancer | Cell Cycle (Flow Cytometry) | G1 phase arrest | 25 ± 4% increase in G1 population | < 0.01 | [10] |

| BEL-7404 | Liver Cancer | Cell Cycle (Flow Cytometry) | G1 phase arrest | 28 ± 7% increase in G1 population | < 0.01 | [10] |

| HeLa | Cervical Cancer | Proliferation (CCK-8) | Reduced proliferation | Significant reduction | Not specified | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the WWP2-PTEN interaction.

Co-Immunoprecipitation (Co-IP) to Detect WWP2-PTEN Interaction

This protocol is designed to demonstrate the physical interaction between endogenous or overexpressed WWP2 and PTEN in mammalian cells.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors)

-

Anti-WWP2 antibody (for immunoprecipitation)

-

Anti-PTEN antibody (for Western blotting)

-

Normal IgG (isotype control)

-

Protein A/G magnetic beads or agarose beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., 2x Laemmli sample buffer)

-

Western blotting reagents and equipment

Procedure:

-

Cell Lysis:

-

Culture cells to 80-90% confluency.

-

Wash cells twice with ice-cold PBS.

-

Add ice-cold lysis buffer to the plate, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (protein lysate) to a new tube.

-

-

Pre-clearing (Optional but Recommended):

-

Add protein A/G beads to the lysate and incubate for 1 hour at 4°C on a rotator to reduce non-specific binding.

-

Centrifuge and collect the supernatant.

-

-

Immunoprecipitation:

-

Incubate the pre-cleared lysate with the anti-WWP2 antibody or normal IgG control overnight at 4°C on a rotator.

-

Add protein A/G beads and incubate for another 2-4 hours at 4°C.

-

-

Washing:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads 3-5 times with ice-cold wash buffer.

-

-

Elution:

-

Resuspend the beads in elution buffer and boil for 5-10 minutes to release the protein complexes.

-

Centrifuge to pellet the beads and collect the supernatant.

-

-

Western Blot Analysis:

-

Resolve the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with an anti-PTEN antibody to detect the co-immunoprecipitated PTEN.

-

In Vivo Ubiquitination Assay

This assay is used to determine if PTEN is ubiquitinated by WWP2 within a cellular context.

Materials:

-

Plasmids: HA-tagged Ubiquitin, Flag-tagged PTEN, Myc-tagged WWP2

-

Transfection reagent

-

Cell lysis buffer (denaturing buffer: 8 M urea, 100 mM NaH2PO4, 10 mM Tris-HCl, pH 8.0)

-

Wash buffer (denaturing buffer with pH 6.3)

-

Elution buffer (denaturing buffer with pH 4.5)

-

Ni-NTA agarose beads

-

Proteasome inhibitor (e.g., MG132)

-

Western blotting reagents and equipment

Procedure:

-

Transfection:

-

Co-transfect cells (e.g., HEK293T) with HA-Ub, Flag-PTEN, and Myc-WWP2 plasmids.

-

-

Cell Treatment:

-

24-48 hours post-transfection, treat the cells with a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours to allow ubiquitinated proteins to accumulate.[7]

-

-

Cell Lysis under Denaturing Conditions:

-

Wash cells with PBS and lyse in denaturing buffer to disrupt protein-protein interactions while preserving the covalent ubiquitin linkage.

-

-

Purification of Ubiquitinated Proteins:

-

Incubate the lysate with Ni-NTA agarose beads to pull down His-tagged ubiquitinated proteins.

-

Wash the beads extensively with wash buffer.

-

-

Elution:

-

Elute the ubiquitinated proteins with elution buffer.

-

-

Western Blot Analysis:

-

Analyze the eluates by Western blotting using an anti-PTEN antibody to specifically detect ubiquitinated PTEN. A ladder of high molecular weight bands will indicate polyubiquitination.

-

In Vitro HECT E3 Ligase Activity Assay

This assay directly measures the enzymatic activity of purified WWP2 towards PTEN.

Materials:

-

Recombinant purified proteins: E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5c), WWP2, PTEN

-

Ubiquitin

-

ATP

-

Reaction buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT)

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Reaction Setup:

-

Combine the E1, E2, ubiquitin, and ATP in the reaction buffer.

-

Add purified WWP2 and PTEN to initiate the reaction.[12]

-

Incubate the reaction mixture at 30-37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

-

Reaction Termination:

-

Stop the reaction by adding Laemmli sample buffer.

-

-

Analysis:

-

Resolve the reaction products by SDS-PAGE and analyze by Western blotting using an anti-PTEN antibody. The appearance of higher molecular weight bands corresponding to ubiquitinated PTEN indicates E3 ligase activity.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the WWP2-mediated ubiquitination of PTEN.

Caption: A comprehensive workflow for elucidating the WWP2-PTEN interaction and ubiquitination.

Conclusion and Future Directions

The E3 ubiquitin ligase WWP2 plays a significant oncogenic role by targeting the tumor suppressor PTEN for degradation, thereby activating the pro-survival PI3K/AKT signaling pathway. The overexpression of WWP2 in various cancers and its correlation with poor patient outcomes underscore its potential as both a biomarker for cancer progression and a therapeutic target. The development of small molecule inhibitors that specifically disrupt the WWP2-PTEN interaction or inhibit the catalytic activity of WWP2 represents a promising avenue for novel anti-cancer therapies. Further research is warranted to fully elucidate the upstream regulatory mechanisms governing WWP2 expression and activity in different cancer contexts.

References

- 1. WWP2 is an E3 ubiquitin ligase for PTEN - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. WWP2 is an E3 ubiquitin ligase for PTEN. | BioGRID [thebiogrid.org]

- 3. WWP2 is overexpressed in human oral cancer, determining tumor size and poor prognosis in patients: downregulation of WWP2 inhibits the AKT signaling and tumor growth in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Expression of WW domain-containing protein 2 is correlated with pathological grade and recurrence of glioma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. WWP2 is an E3 ubiquitin ligase for PTEN - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WWP2 is a physiological ubiquitin ligase for phosphatase and tensin homolog (PTEN) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. WWP2 is a physiological ubiquitin ligase for phosphatase and tensin homolog (PTEN) in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of WWP2 suppresses proliferation, and induces G1 cell cycle arrest and apoptosis in liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The role of E3 ubiquitin ligase WWP2 and the regulation of PARP1 by ubiquitinated degradation in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. WWP2 is required for normal cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Enzymatic Analysis of PTEN Ubiquitylation by WWP2 and NEDD4-1 E3 Ligases - PMC [pmc.ncbi.nlm.nih.gov]

Initial Characterization of the Biological Activity of NSC 288387: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC 288387 has been identified as a dual-activity small molecule with potential therapeutic applications. It functions as a pan-flavivirus methyltransferase (MTase) inhibitor and also exhibits inhibitory activity against the human E3 ubiquitin ligase WWP2. This technical guide provides a comprehensive overview of the initial biological characterization of this compound, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for key assays. The information presented herein is intended to serve as a valuable resource for researchers in the fields of virology, oncology, and drug discovery.

Introduction

This compound is a small molecule that has demonstrated significant biological activity in two distinct areas. Firstly, it acts as a potent inhibitor of the NS5 methyltransferase (MTase) enzyme across multiple flaviviruses, a crucial enzyme for viral replication and immune evasion. Secondly, it has been shown to inhibit the HECT domain of the human WWP2 E3 ubiquitin ligase, an enzyme implicated in various cancers through the regulation of tumor suppressor proteins. This dual activity makes this compound a compound of interest for further investigation and potential therapeutic development.

Mechanism of Action

Flavivirus NS5 Methyltransferase Inhibition

This compound functions as a competitive inhibitor of the flavivirus NS5 MTase by binding to the S-adenosyl-L-methionine (SAM) binding pocket.[1] SAM is the universal methyl donor for the N7 and 2'-O methylation of the viral RNA cap, which is essential for viral RNA stability, translation, and evasion of the host innate immune system. By occupying the SAM-binding site, this compound prevents the binding of the natural substrate, thereby inhibiting the methylation of the viral RNA cap and ultimately suppressing viral replication.[1]

WWP2 E3 Ubiquitin Ligase Inhibition

The inhibitory activity of this compound against the WWP2 E3 ubiquitin ligase is mediated through its interaction with the C-terminal HECT (Homologous to the E6AP Carboxyl Terminus) domain. The HECT domain is responsible for the catalytic transfer of ubiquitin to substrate proteins. While the precise binding mode is still under investigation, it is understood that this compound's interaction with the HECT domain disrupts the ubiquitination cascade, thereby preventing the degradation of WWP2 target proteins, which include tumor suppressors.

Quantitative Biological Activity Data

The inhibitory potency of this compound has been quantified against various viral and human enzymes. The following tables summarize the available IC50 data.

Table 1: Inhibitory Activity of this compound against Flavivirus Methyltransferases

| Virus Target | Assay Type | IC50 (µM) | Reference |

| Zika Virus (ZIKV) | Not specified | 0.2 | [2] |

| Dengue Virus 3 (DENV3) | FL-NAH Displacement | 3.2 | [1] |

| West Nile Virus (WNV) | TLC-based N7-methylation | 1.6 | [1] |

Table 2: Inhibitory Activity of this compound against Human Methyltransferase

| Target | Assay Type | IC50 (µM) | Reference |

| Human RNA Methyltransferase (hRNMT) | FL-NAH Displacement | 35.5 | [1] |

Table 3: Inhibitory Activity of this compound against WWP2 E3 Ubiquitin Ligase

| Target | Assay Type | IC50 (µM) | Reference |

| WWP2 | Not specified | 2.3 | [3] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the biological activity of this compound.

Flavivirus Methyltransferase Inhibition Assays

This high-throughput assay measures the ability of a compound to displace a fluorescently labeled SAM analog (FL-NAH) from the MTase SAM-binding pocket.

Materials:

-

Purified flavivirus NS5 MTase enzyme

-

FL-NAH (Fluorescent analog of S-adenosyl-L-homocysteine)

-

Assay Buffer: 20 mM HEPES (pH 7.5), 10 mM KCl, 1 mM DTT

-

This compound (or other test compounds) dissolved in DMSO

-

384-well black, low-volume microplates

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Prepare a reaction mixture containing the MTase enzyme in the assay buffer.

-

Add this compound or DMSO (vehicle control) to the wells of the microplate.

-

Add the MTase enzyme solution to the wells and incubate for 30 minutes at room temperature to allow for compound binding.

-

Add FL-NAH to all wells to a final concentration of 10 nM.

-

Incubate for an additional 60 minutes at room temperature, protected from light.

-

Measure fluorescence polarization using an appropriate plate reader with excitation and emission wavelengths of 485 nm and 535 nm, respectively.

-

Calculate the IC50 values by fitting the data to a dose-response curve.

This assay directly measures the enzymatic activity of the MTase by monitoring the transfer of a radiolabeled methyl group from [³H]SAM to a cap analog substrate.

Materials:

-

Purified flavivirus NS5 MTase enzyme

-

[α-³²P]GTP-capped RNA substrate (G*pppA-RNA)

-

S-adenosyl-L-methionine (SAM)

-

This compound (or other test compounds) dissolved in DMSO

-

Reaction Buffer: 50 mM Tris-HCl (pH 7.3), 5 mM DTT, 2 mM MgCl₂, 100 mM KCl

-

Nuclease P1

-

Thin-layer chromatography (TLC) plates (PEI-cellulose)

-

TLC Developing Solvent: 0.4 M ammonium sulfate

-

Phosphorimager

Procedure:

-

Set up the methylation reaction in a total volume of 20 µL containing reaction buffer, 1 µM G*pppA-RNA substrate, 100 µM SAM, and the desired concentration of this compound.

-

Initiate the reaction by adding 0.5 µM of the MTase enzyme.

-

Incubate the reaction at 30°C for 1 hour.

-

Stop the reaction by adding 1 µL of 0.5 M EDTA.

-

Digest the RNA by adding 1 unit of Nuclease P1 and incubating at 37°C for 1 hour. This will release the capped and methylated guanosine nucleotide.

-

Spot 2 µL of the digested reaction onto a PEI-cellulose TLC plate.

-

Develop the TLC plate in 0.4 M ammonium sulfate until the solvent front reaches near the top.

-

Dry the TLC plate and expose it to a phosphor screen.

-

Quantify the spots corresponding to unmethylated (GpppA), N7-methylated (m⁷GpppA), and 2'-O-methylated (m⁷G*pppAm) products using a phosphorimager.

-

Calculate the percentage of inhibition relative to the DMSO control and determine the IC50 value.

WWP2 Autoubiquitination Inhibition ELISA

This assay quantifies the autoubiquitination activity of WWP2 in the presence of inhibitors.

Materials:

-

Purified recombinant GST-tagged WWP2

-

Recombinant E1 activating enzyme (UBE1)

-

Recombinant E2 conjugating enzyme (UbcH5b)

-

FLAG-tagged ubiquitin

-

ATP

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT

-

Glutathione-coated 96-well plates

-

Anti-FLAG antibody conjugated to HRP

-

TMB substrate

-

Stop solution (e.g., 1 M H₂SO₄)

-

Plate reader

Procedure:

-

Coat the wells of a glutathione-coated 96-well plate with 100 ng of GST-WWP2 in 100 µL of PBS overnight at 4°C.

-

Wash the wells three times with PBS containing 0.05% Tween 20 (PBST).

-

Block the wells with 200 µL of 5% BSA in PBST for 1 hour at room temperature.

-

Wash the wells three times with PBST.

-

Prepare the ubiquitination reaction mixture in the assay buffer containing 50 nM E1, 200 nM E2, 1 µM FLAG-ubiquitin, and 2 mM ATP.

-

Add this compound or DMSO (vehicle control) to the appropriate wells.

-

Add the ubiquitination reaction mixture to the wells and incubate for 1 hour at 37°C.

-

Wash the wells five times with PBST.

-

Add 100 µL of HRP-conjugated anti-FLAG antibody (diluted in blocking buffer) to each well and incubate for 1 hour at room temperature.

-

Wash the wells five times with PBST.

-

Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

-

Stop the reaction by adding 100 µL of stop solution.

-

Read the absorbance at 450 nm using a plate reader.

-

Calculate the percentage of inhibition and determine the IC50 value.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Caption: Flavivirus MTase Inhibition by this compound.

Caption: WWP2-mediated Ubiquitination and its Inhibition.

Caption: Fluorescence Polarization Assay Workflow.

Conclusion

This compound represents a promising lead compound with a dual mechanism of action, targeting both flavivirus replication and a human E3 ubiquitin ligase involved in cancer. The data and protocols presented in this guide provide a solid foundation for further research into its therapeutic potential. Future studies should focus on optimizing its potency and selectivity, as well as evaluating its efficacy and safety in preclinical models.

References

- 1. Expanding the inhibitor space of the WWP1 and WWP2 HECT E3 ligases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification and Characterization of Novel Broad-Spectrum Inhibitors of the Flavivirus Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Broad-spectrum small-molecule inhibitors targeting the SAM-binding site of flavivirus NS5 methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

Therapeutic Targeting of the E3 Ubiquitin Ligase WWP2 with NSC 288387: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the therapeutic potential of targeting WW Domain-Containing E3 Ubiquitin Protein Ligase 2 (WWP2) with the small molecule inhibitor, NSC 288387. WWP2 is a key regulator of multiple signaling pathways implicated in oncogenesis and other diseases, making it a compelling target for therapeutic intervention. This document outlines the core scientific principles, presents available quantitative data, details relevant experimental methodologies, and visualizes the complex biological processes involved.

Introduction to WWP2 and its Therapeutic Relevance

WWP2 is a HECT-type E3 ubiquitin ligase that plays a critical role in protein ubiquitination, a post-translational modification that governs protein degradation and signaling.[1] WWP2 is implicated in the regulation of several crucial cellular processes, including cell cycle progression, apoptosis, and differentiation.[1] Its dysregulation has been linked to the progression of various cancers, including prostate cancer, and other conditions like osteoarthritis.[1]

WWP2 exerts its influence by targeting key proteins for ubiquitination. Notable substrates of WWP2 include the tumor suppressor PTEN and the inhibitory Smad7, a negative regulator of the TGF-β signaling pathway.[2][3] By mediating the degradation of these proteins, WWP2 can promote oncogenic signaling. Therefore, inhibition of WWP2 presents a promising therapeutic strategy to restore the function of these tumor suppressors.

This compound has been identified as a small molecule inhibitor of WWP2, offering a valuable tool to probe the function of this E3 ligase and a potential starting point for the development of novel therapeutics.[2]

Quantitative Data: Inhibition of WWP2 by this compound

The inhibitory activity of this compound against WWP2 has been characterized, providing a quantitative measure of its potency. This data is crucial for evaluating its potential as a therapeutic agent and for designing further experimental studies.

| Compound | Target | Assay Type | IC50 (µM) | Substrate(s) Affected | Reference |

| This compound | WWP2 | In vitro ubiquitination assay | 2.3 | PTEN | [2] |

Table 1: Inhibitory Activity of this compound against WWP2. The half-maximal inhibitory concentration (IC50) of this compound was determined through in vitro ubiquitination assays, demonstrating its ability to block the ubiquitination of the tumor suppressor protein PTEN.

Signaling Pathways Regulated by WWP2

WWP2 is a critical node in at least two major signaling pathways with significant implications for cancer development and progression: the TGF-β/Smad pathway and the PTEN/PI3K/Akt pathway.

TGF-β/Smad Signaling Pathway

The Transforming Growth Factor-β (TGF-β) signaling pathway is a key regulator of cell growth, differentiation, and apoptosis. Smad7 is an inhibitory Smad protein that acts as a negative feedback regulator of this pathway. WWP2 can target Smad7 for ubiquitination and subsequent proteasomal degradation.[3][4] By removing the inhibitory effect of Smad7, WWP2 can enhance TGF-β signaling, which can have pro-tumorigenic effects in later stages of cancer. Inhibition of WWP2 by this compound is expected to stabilize Smad7, thereby downregulating the TGF-β pathway.

Figure 1: WWP2 Regulation of the TGF-β/Smad Signaling Pathway. WWP2 targets the inhibitory protein Smad7 for degradation, thereby promoting TGF-β signaling. This compound inhibits WWP2, leading to Smad7 stabilization and pathway attenuation.

PTEN/PI3K/Akt Signaling Pathway

The PTEN/PI3K/Akt pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. PTEN is a tumor suppressor that negatively regulates this pathway by dephosphorylating PIP3. WWP2 has been shown to ubiquitinate and promote the degradation of PTEN.[5] This loss of PTEN function leads to the hyperactivation of the PI3K/Akt pathway, a common event in many cancers. By inhibiting WWP2, this compound can prevent PTEN degradation, thereby suppressing the pro-survival signaling of the PI3K/Akt pathway.[2]

Figure 2: WWP2 Regulation of the PTEN/PI3K/Akt Signaling Pathway. WWP2 mediates the degradation of the tumor suppressor PTEN, leading to the activation of the pro-survival PI3K/Akt pathway. This compound inhibits WWP2, thereby protecting PTEN from degradation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction between this compound and WWP2.

In Vitro WWP2 Ubiquitination Assay with Inhibitor

This assay is fundamental for determining the inhibitory effect of compounds like this compound on the enzymatic activity of WWP2.

Objective: To measure the dose-dependent inhibition of WWP2-mediated substrate ubiquitination by this compound.

Materials:

-

Recombinant human E1 activating enzyme (e.g., UBE1)

-

Recombinant human E2 conjugating enzyme (e.g., UbcH5b)

-

Recombinant human WWP2 (full-length or catalytic HECT domain)

-

Recombinant substrate protein (e.g., GST-PTEN)

-

Ubiquitin

-

ATP

-

This compound (dissolved in DMSO)

-

Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)

-

SDS-PAGE gels and buffers

-

Western blotting apparatus and reagents

-

Primary antibodies (e.g., anti-GST, anti-ubiquitin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Prepare a master mix containing E1 enzyme (e.g., 50 nM), E2 enzyme (e.g., 200 nM), ubiquitin (e.g., 10 µM), and the substrate protein (e.g., 1 µM) in ubiquitination reaction buffer.

-

Prepare serial dilutions of this compound in DMSO. The final DMSO concentration in all reactions should be kept constant (e.g., 1%).

-

In separate reaction tubes, add the desired concentration of this compound or DMSO (vehicle control).

-

Add the master mix to each reaction tube.

-

Initiate the reaction by adding recombinant WWP2 (e.g., 100 nM) and ATP (e.g., 2 mM).

-

Incubate the reactions at 37°C for a predetermined time (e.g., 60 minutes).

-

Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

-

Separate the reaction products by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and probe with the appropriate primary antibodies (e.g., anti-GST to detect the substrate).

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the ubiquitinated substrate bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the extent of ubiquitination at different inhibitor concentrations.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Figure 3: Experimental Workflow for the In Vitro WWP2 Ubiquitination Assay. This diagram outlines the key steps involved in assessing the inhibitory activity of this compound on WWP2-mediated ubiquitination.

Saturation Transfer Difference (STD) NMR for Inhibitor Binding

STD NMR is a powerful technique to confirm the direct binding of a small molecule to a protein and to map the parts of the molecule that are in close contact with the protein surface.

Objective: To confirm the binding of this compound to the WWP2 HECT domain and to identify the binding epitope.

Materials:

-

Purified WWP2 HECT domain

-

This compound

-

NMR buffer (e.g., deuterated phosphate buffer, pH 7.4)

-

NMR spectrometer

Procedure:

-

Dissolve the WWP2 HECT domain and this compound in the NMR buffer. A typical protein concentration is 10-50 µM, with the ligand in 50-100 fold molar excess.

-

Acquire a standard 1D ¹H NMR spectrum of the mixture to serve as a reference.

-

Set up the STD NMR experiment. This involves selective saturation of protein resonances (on-resonance irradiation, typically in a region where only protein signals are present, e.g., 0.5-1.0 ppm) and a control experiment with off-resonance irradiation (e.g., at 40 ppm).

-

The STD spectrum is generated by subtracting the on-resonance spectrum from the off-resonance spectrum.

-

Signals that appear in the STD spectrum belong to the ligand and indicate that it binds to the protein.

-

The relative intensities of the signals in the STD spectrum provide information about which protons of the ligand are in closest proximity to the protein surface, allowing for the mapping of the binding epitope.

Molecular Docking of this compound to WWP2 HECT Domain

Computational docking can provide insights into the putative binding mode of an inhibitor within the active site of its target protein.

Objective: To predict the binding pose of this compound within the catalytic HECT domain of WWP2.

Materials:

-

Crystal structure of the WWP2 HECT domain (if available) or a homology model. A previously reported study used PDB ID: 4Y07.[6]

-

3D structure of this compound.

-

Molecular docking software (e.g., AutoDock, Glide, GOLD).

Procedure:

-

Protein Preparation: Prepare the WWP2 HECT domain structure by adding hydrogen atoms, assigning partial charges, and defining the binding site. The binding site is typically defined as a grid box encompassing the catalytic cysteine residue and surrounding cavities.[7]

-

Ligand Preparation: Prepare the 3D structure of this compound by assigning appropriate atom types and charges.

-

Docking Simulation: Run the docking algorithm to explore possible binding conformations of this compound within the defined binding site of the WWP2 HECT domain. The program will generate a series of ranked poses based on a scoring function that estimates the binding affinity.

-

Analysis of Results: Analyze the top-ranked docking poses to identify the most plausible binding mode. This involves examining the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the WWP2 HECT domain. The predicted binding mode can then be used to guide further structure-activity relationship (SAR) studies.

Conclusion and Future Directions

The inhibition of WWP2 by this compound represents a promising avenue for therapeutic development, particularly in the context of cancers driven by the aberrant activation of the TGF-β and PI3K/Akt signaling pathways. The data and protocols presented in this guide provide a solid foundation for researchers to further investigate the therapeutic potential of targeting WWP2.

Future research should focus on:

-

Conducting comprehensive dose-response studies of this compound on the ubiquitination of various WWP2 substrates in cellular models.

-

Elucidating the detailed structural basis of the WWP2-NSC 288387 interaction through techniques like X-ray crystallography.

-

Performing medicinal chemistry efforts to optimize the potency, selectivity, and pharmacokinetic properties of this compound.

-

Evaluating the in vivo efficacy of this compound or its optimized analogs in preclinical models of cancer and other relevant diseases.

By systematically addressing these areas, the full therapeutic potential of targeting WWP2 can be realized, paving the way for the development of novel and effective treatments for a range of human diseases.

References

- 1. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of Smad7, a negative regulator of TGF-beta signaling, suppresses autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Current perspectives on inhibitory SMAD7 in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Role of Ubiquitination in PTEN Cellular Homeostasis and Its Implications in GB Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Expanding the inhibitor space of the WWP1 and WWP2 HECT E3 ligases - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on HECT E3 Ligase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on Homologous to E6AP C-terminus (HECT) E3 ligase inhibitors. It covers the core principles of HECT E3 ligase function, their role in critical signaling pathways, mechanisms of inhibition, and detailed experimental protocols for inhibitor discovery and characterization.

Introduction to HECT E3 Ubiquitin Ligases

Ubiquitination is a critical post-translational modification that governs the fate and function of a vast array of cellular proteins. This process involves a three-enzyme cascade: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3). The E3 ligase is the key determinant of substrate specificity, making it an attractive target for therapeutic intervention in numerous diseases, including cancer, neurodegenerative disorders, and immune dysregulation.[1][2]

The human genome encodes approximately 28 HECT E3 ligases, which are characterized by a conserved C-terminal HECT domain of about 350 amino acids.[3][4] This domain is responsible for accepting ubiquitin from an E2 enzyme via a transient thioester bond with a catalytic cysteine residue before transferring it to a substrate protein.[3] The N-terminal regions of HECT E3 ligases are variable and are responsible for substrate recognition and are used to classify them into three main subfamilies:

-

NEDD4 (Neuronal Precursor Cell-Expressed Developmentally Downregulated 4) subfamily: This is the largest subfamily and includes members like NEDD4L, SMURF1, SMURF2, and ITCH. They are characterized by an N-terminal C2 domain and multiple WW domains.

-

HERC (HECT and RLD domain-containing) subfamily: These are typically large proteins containing RCC1-like domains (RLDs).

-

"Other" HECTs: This group includes E3 ligases such as HUWE1 (also known as MULE), E6AP, and TRIP12, which have diverse N-terminal domain architectures.

Mechanisms of HECT E3 Ligase Inhibition

Targeting HECT E3 ligases presents a promising therapeutic strategy. Several approaches to inhibit their activity have been explored:

-

Targeting the Catalytic Cysteine: Small molecules can be designed to covalently or non-covalently interact with the active site cysteine within the HECT domain, thereby blocking the formation of the E3-ubiquitin thioester intermediate.

-

Blocking E2-E3 Interaction: Inhibitors can be developed to disrupt the protein-protein interaction between the E2 conjugating enzyme and the HECT domain, preventing the transfer of ubiquitin to the E3 ligase.

-

Allosteric Inhibition: This approach involves targeting sites on the E3 ligase distant from the active site. Binding of an allosteric inhibitor can induce conformational changes that render the enzyme inactive. A notable example is the targeting of a cryptic cavity near a conserved glycine hinge in SMURF1, which restricts the catalytic motion required for ubiquitin transfer.[5]

-